molecular formula C9H13FN2O2S B2747022 N-(3-aminopropyl)-4-fluorobenzenesulfonamide CAS No. 905810-04-0

N-(3-aminopropyl)-4-fluorobenzenesulfonamide

Cat. No.: B2747022
CAS No.: 905810-04-0
M. Wt: 232.27
InChI Key: WCCVAJAWAUVPCD-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and an aminopropyl group

Scientific Research Applications

N-(3-aminopropyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its functional groups that can participate in various chemical reactions.

Safety and Hazards

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for N-(3-aminopropyl)-4-fluorobenzenesulfonamide are not available, research into similar compounds continues to be an active area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzenesulfonic acid derivatives.

    Reduction: Formation of N-(3-aminopropyl)-4-fluoroaniline.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-4-chlorobenzenesulfonamide
  • N-(3-aminopropyl)-4-bromobenzenesulfonamide
  • N-(3-aminopropyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-aminopropyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-aminopropyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCVAJAWAUVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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